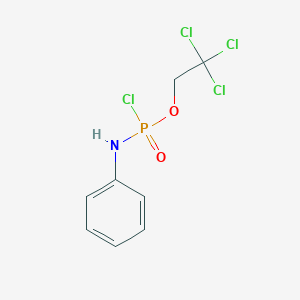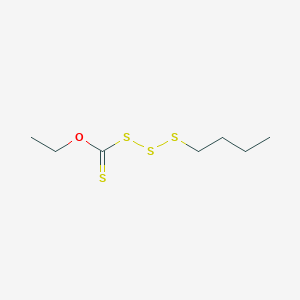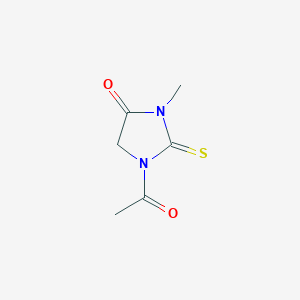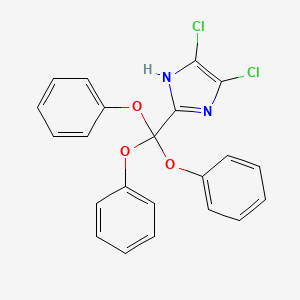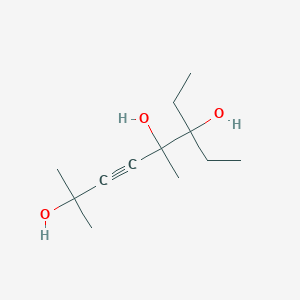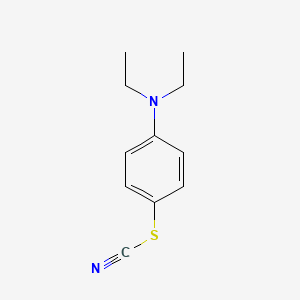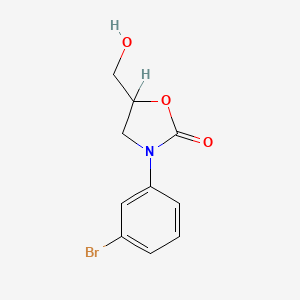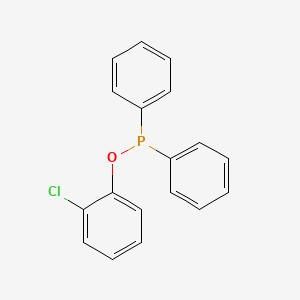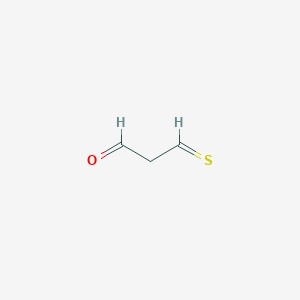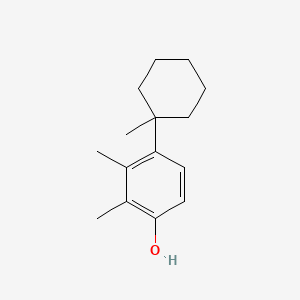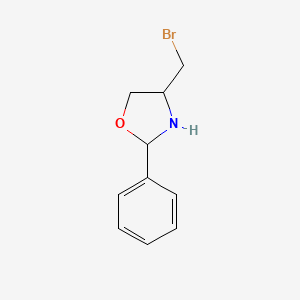
4-(Bromomethyl)-2-phenyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-phenyl-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a bromomethyl group and a phenyl group attached to the oxazolidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-phenyl-1,3-oxazolidine typically involves the reaction of 2-phenyl-1,3-oxazolidine with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) as the brominating reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone, under mild conditions and often with the aid of a radical initiator .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The reactants are mixed in a pipeline and passed through a constant-temperature water bath reactor under illumination, which facilitates the bromination process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-phenyl-1,3-oxazolidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinones.
Reduction Reactions: Reduction can lead to the formation of 2-phenyl-1,3-oxazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 2-phenyl-1,3-oxazolidine.
Oxidation: The major product is 2-phenyl-1,3-oxazolidinone.
Reduction: The major product is 2-phenyl-1,3-oxazolidine.
Scientific Research Applications
4-(Bromomethyl)-2-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting bacterial infections.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-phenyl-1,3-oxazolidine involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzyl bromide
- 4-(Bromomethyl)benzoic acid
- 4-Bromomethyl coumarin
Uniqueness
4-(Bromomethyl)-2-phenyl-1,3-oxazolidine is unique due to its oxazolidine ring structure, which imparts distinct chemical properties compared to other bromomethyl compounds. The presence of both nitrogen and oxygen atoms in the ring enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
63221-91-0 |
|---|---|
Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
4-(bromomethyl)-2-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H12BrNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
InChI Key |
AJKALFSKRLLYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(O1)C2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silane](/img/structure/B14506638.png)
